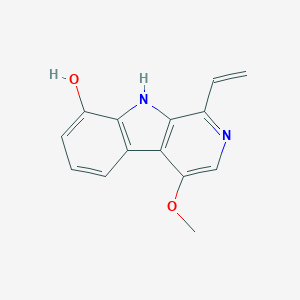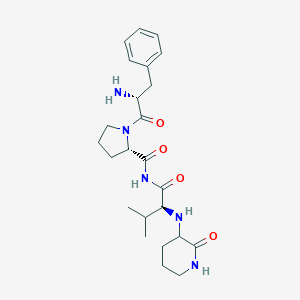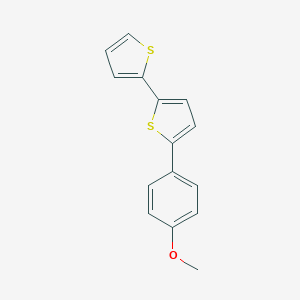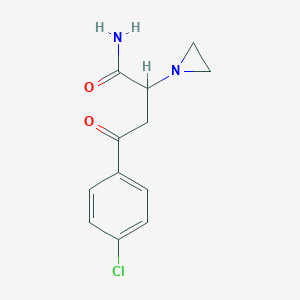
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, also known as CA-4 or combretastatin A-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the combretastatin family of compounds, which are derived from the bark of the African bush willow tree, Combretum caffrum. CA-4 has been found to have potent antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.
作用機序
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by binding to the colchicine-binding site on tubulin, which disrupts the microtubule network in cancer cells. This disruption leads to a loss of cell shape and function, and ultimately to cell death. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.
生化学的および生理学的効果
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor activity, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have antiangiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has also been found to have immunomodulatory effects, meaning that it can affect the immune system in ways that may be beneficial for cancer therapy.
実験室実験の利点と制限
One advantage of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Another advantage is its ability to disrupt the microtubule network in cancer cells, which is a mechanism of action shared by other microtubule-targeting agents. One limitation of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its complex synthesis, which may make it difficult to produce in large quantities. Another limitation is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the immunomodulatory effects of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, which may have implications for cancer therapy. Additionally, research could focus on the development of new formulations of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, research could explore the use of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide in combination with other anticancer agents, which may enhance its antitumor activity.
合成法
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is a complex process that involves several steps. The first step is the synthesis of 3,4,5-trimethoxybenzaldehyde, which is then converted to 3,4,5-trimethoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-(4-chlorophenyl)-2-oxoethylamine to yield the desired product, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide.
科学的研究の応用
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by disrupting the microtubule network in cancer cells, which leads to cell death. This mechanism of action is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine.
特性
CAS番号 |
108260-26-0 |
|---|---|
製品名 |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide |
分子式 |
C12H13ClN2O2 |
分子量 |
252.69 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)11(16)7-10(12(14)17)15-5-6-15/h1-4,10H,5-7H2,(H2,14,17) |
InChIキー |
VDEHRUCDOJUIDA-UHFFFAOYSA-N |
SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
正規SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
同義語 |
2-aziridin-1-yl-4-(4-chlorophenyl)-4-oxo-butanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
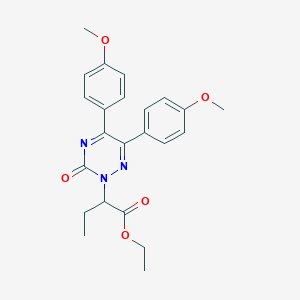
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
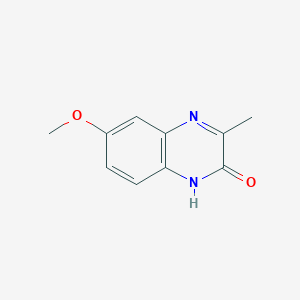
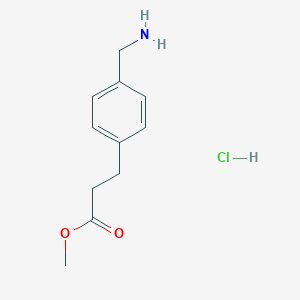
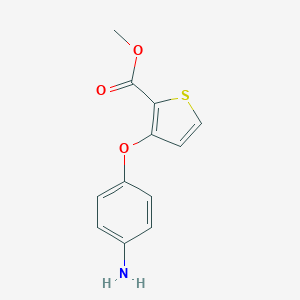
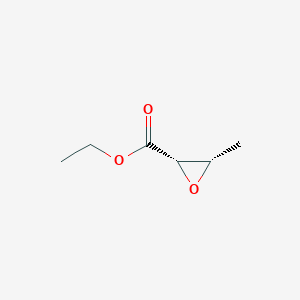
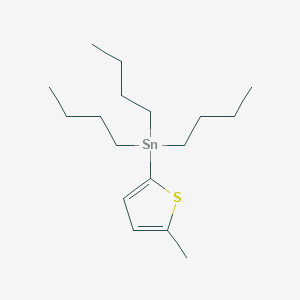
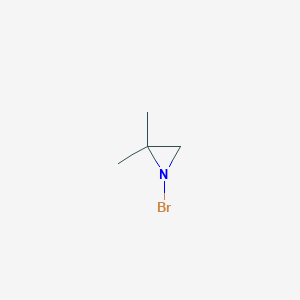
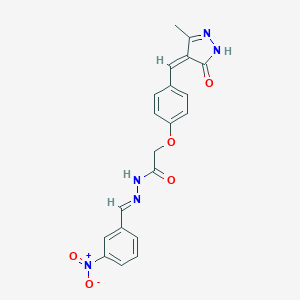
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
